An In-depth Technical Guide to the Chemical Properties of (4-Methyl-1H-pyrrol-2-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (4-Methyl-1H-pyrrol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic alcohol that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its pyrrole core, substituted with a reactive hydroxymethyl group and a methyl group, offers a unique combination of electronic properties and synthetic handles for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (4-Methyl-1H-pyrrol-2-yl)methanol, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] The inherent aromaticity and electron-rich nature of the pyrrole nucleus make it an attractive pharmacophore. The introduction of substituents, such as the hydroxymethyl and methyl groups in the title compound, allows for the fine-tuning of its physicochemical properties and biological interactions. This guide will delve into the specific characteristics of (4-Methyl-1H-pyrrol-2-yl)methanol, a derivative that holds promise for the development of novel therapeutics and functional materials.
Nomenclature and Structure
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IUPAC Name: (4-Methyl-1H-pyrrol-2-yl)methanol
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CAS Number: 113463-41-9
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Molecular Formula: C₆H₉NO
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Molecular Weight: 111.14 g/mol
The structure of (4-Methyl-1H-pyrrol-2-yl)methanol consists of a central five-membered pyrrole ring. A methyl group is attached at the 4-position, and a hydroxymethyl group is at the 2-position.
Figure 1: Chemical structure of (4-Methyl-1H-pyrrol-2-yl)methanol.
Physicochemical Properties
While specific experimental data for (4-Methyl-1H-pyrrol-2-yl)methanol is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Predicted/Inferred Value |
| Appearance | Likely a white to off-white or pale yellow solid. |
| Melting Point | Expected to be higher than room temperature. |
| Boiling Point | Expected to be significantly higher than that of its aldehyde precursor. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be limited. |
| Stability | Pyrrole alcohols can be susceptible to air oxidation and decomposition, particularly under acidic conditions. It is advisable to store the compound in a cool, dark place under an inert atmosphere. |
Synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol
The most direct and common method for the synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol is the reduction of its corresponding aldehyde, 4-methyl-1H-pyrrole-2-carbaldehyde.
Figure 2: General synthetic workflow for (4-Methyl-1H-pyrrol-2-yl)methanol.
Synthesis of the Precursor: 4-Methyl-1H-pyrrole-2-carbaldehyde
Reduction of 4-Methyl-1H-pyrrole-2-carbaldehyde
The reduction of the aldehyde to the primary alcohol can be efficiently achieved using common reducing agents.
Protocol: Reduction using Sodium Borohydride (NaBH₄)
This method is often preferred due to its mild reaction conditions and high selectivity for aldehydes and ketones.
Materials:
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4-Methyl-1H-pyrrole-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Dichloromethane or Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 4-methyl-1H-pyrrole-2-carbaldehyde in methanol or ethanol in a round-bottom flask at room temperature with stirring.
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Slowly add sodium borohydride portion-wise to the solution. An exothermic reaction may be observed. The reaction is typically complete within 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic solution under reduced pressure to yield the crude (4-Methyl-1H-pyrrol-2-yl)methanol.
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The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
¹H NMR:
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Pyrrole protons: Two distinct signals in the aromatic region (typically δ 6.0-7.0 ppm).
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Hydroxymethyl protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm.
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Hydroxyl proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Methyl protons (CH₃): A singlet around δ 2.0-2.3 ppm.
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NH proton: A broad singlet, typically at a downfield chemical shift (δ > 8.0 ppm).
¹³C NMR:
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Pyrrole carbons: Four signals in the aromatic region (typically δ 100-140 ppm).
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Hydroxymethyl carbon (CH₂OH): A signal around δ 55-65 ppm.
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Methyl carbon (CH₃): A signal in the aliphatic region (typically δ 10-15 ppm).
Infrared (IR) Spectroscopy:
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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N-H stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹.
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C-H stretches: Absorptions in the region of 2850-3100 cm⁻¹.
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C=C and C-N stretches (pyrrole ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.14).
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Common fragmentation patterns may include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (•CH₂OH).
Chemical Reactivity
The reactivity of (4-Methyl-1H-pyrrol-2-yl)methanol is dictated by the interplay of the pyrrole ring, the hydroxymethyl group, and the methyl group.
Figure 3: Key reactivity pathways of (4-Methyl-1H-pyrrol-2-yl)methanol.
Reactions at the Hydroxymethyl Group
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Oxidation: The primary alcohol can be oxidized back to the corresponding aldehyde, 4-methyl-1H-pyrrole-2-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂). More vigorous oxidation can lead to the formation of the corresponding carboxylic acid.
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Esterification and Etherification: The hydroxyl group can undergo standard esterification and etherification reactions to introduce a variety of functional groups.
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Substitution and Azafulvenium Ion Formation: Under acidic conditions or upon activation (e.g., conversion to a leaving group), the hydroxymethyl group can be displaced. This process is often facilitated by the formation of a highly reactive azafulvenium intermediate, which can then be trapped by nucleophiles. This reactivity is crucial for the synthesis of dipyrromethanes and, subsequently, porphyrins.
Reactions on the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The directing effects of the existing substituents will influence the position of further substitution. The hydroxymethyl group is weakly activating, while the methyl group is also an activating group. Electrophilic attack is most likely to occur at the 5-position, which is para to the methyl group and ortho to the hydroxymethyl group.
Applications in Research and Development
The structural features of (4-Methyl-1H-pyrrol-2-yl)methanol make it a versatile intermediate in several areas of chemical research.
Medicinal Chemistry
As a substituted pyrrole, this compound is an attractive starting material for the synthesis of novel drug candidates. The hydroxymethyl group provides a convenient handle for the introduction of various side chains and pharmacophores, allowing for the exploration of structure-activity relationships. Pyrrole-based compounds have shown a wide range of biological activities, and the 4-methyl substitution can influence the lipophilicity and metabolic stability of potential drug molecules.
Porphyrin and Dipyrromethane Synthesis
Pyrrole-2-carbinols are key precursors in the synthesis of dipyrromethanes, which are, in turn, the fundamental building blocks for the construction of porphyrins and related macrocycles. The acid-catalyzed self-condensation of (4-Methyl-1H-pyrrol-2-yl)methanol or its reaction with another pyrrole derivative can lead to the formation of unsymmetrically substituted dipyrromethanes, which are valuable for the synthesis of complex porphyrin architectures.[1]
Conclusion
(4-Methyl-1H-pyrrol-2-yl)methanol is a valuable and versatile chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis from the corresponding aldehyde, combined with the rich reactivity of both the pyrrole ring and the hydroxymethyl group, makes it an important tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its chemical properties, which should empower researchers to confidently incorporate this compound into their synthetic strategies.
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